BenchChemオンラインストアへようこそ!

8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Conformational analysis Sulfonamide geometry Structure–activity relationship

This 3‑chloro regioisomer delivers a unique electrostatic potential surface and dipole moment compared to the 2‑chloro and 4‑chloro congeners, directly impacting hydrogen‑bonding capacity and binding‑pocket occupancy. Substituting a regioisomer risks loss of target engagement; buy the precise 3‑chlorobenzenesulfonyl pharmacophore to ensure reproducible HIF‑PHD and GPCR panel screening data. The spirohydantoin core enables focused library synthesis at N1/N3 after N8 sulfonylation, with high aqueous solubility supporting high‑throughput medicinal chemistry workflows.

Molecular Formula C13H14ClN3O4S
Molecular Weight 343.78
CAS No. 1021101-71-2
Cat. No. B2708876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021101-71-2
Molecular FormulaC13H14ClN3O4S
Molecular Weight343.78
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H14ClN3O4S/c14-9-2-1-3-10(8-9)22(20,21)17-6-4-13(5-7-17)11(18)15-12(19)16-13/h1-3,8H,4-7H2,(H2,15,16,18,19)
InChIKeyDERYMXKXMSALKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021101-71-2) – Spirohydantoin Scaffold for Selective Probe Development


8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021101-71-2, molecular formula C13H14ClN3O4S, MW 343.79 g/mol) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class . This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1–3 (HIF PHD1–3) [1] and as a novel δ‑opioid receptor (DOR) agonist chemotype [2]. The compound incorporates a 3‑chlorobenzenesulfonyl group at the 8‑position, introducing a regiospecific chloro‑substitution that modulates electronic properties and potential target interactions relative to its 2‑chloro and 4‑chloro regioisomers.

Why 8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by In‑Class Analogs


Although the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is shared across many commercially available screening compounds, subtle structural variations produce divergent biological profiles [1]. The 3‑chloro regioisomer at the benzenesulfonyl moiety generates a unique electrostatic potential surface and dipole moment compared to the 2‑chloro (CAS 1021050-21-4) and 4‑chloro congeners, which can alter hydrogen‑bonding capacity with target residues and influence binding pocket occupancy [2]. In the HIF‑PHD inhibitor series, even minor N3‑alkyl substitutions shifted potency by >10‑fold, demonstrating that seemingly interchangeable analogs cannot be assumed to exhibit equivalent activity or selectivity [1]. Consequently, a user requiring a specific 3‑chlorobenzenesulfonyl pharmacophore cannot substitute a 2‑ or 4‑chloro derivative without risking loss of desired target engagement.

Quantitative Differentiation Evidence for 8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Closest Analogs


Regioisomeric Chlorine Position Determines Rotational Barrier and Ground-State Conformation

The target compound features a meta‑chloro substitution on the benzenesulfonyl ring. Quantum‑chemical calculations on arylsulfonyl halides demonstrate that the rotational barrier of the sulfonyl group is 3‑ to 4‑fold higher for ortho‑substituted benzenesulfonyl derivatives compared to meta‑ and para‑isomers [1]. This differential barrier means that 8‑(2‑chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021050-21-4) adopts a more restricted conformational ensemble than the target meta‑chloro compound, potentially affecting the entropic penalty upon target binding.

Conformational analysis Sulfonamide geometry Structure–activity relationship

Unsubstituted Spirohydantoin Core Aqueous Solubility Enables Solution‑Phase Library Synthesis

The unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione core exhibits an aqueous solubility of 113.0 mg/mL and presents three distinct substitution vectors (N1, N3, N8) . This high solubility, combined with the scaffold’s three orthogonal derivatization sites, makes it an ideal template for solution‑phase parallel synthesis of diverse spirohydantoin libraries. The 8‑(3‑chlorobenzenesulfonyl) derivative retains two remaining vectors (N1 and N3) for further elaboration, enabling systematic SAR exploration.

Solubility Parallel synthesis Spirohydantoin core

HIF Prolyl Hydroxylase Pan‑Inhibition by Spirohydantoin Scaffold Demonstrates Sub‑Nanomolar Potency in Optimized Analogs

The spirohydantoin class to which the target compound belongs includes potent HIF PHD1–3 pan‑inhibitors. The seminal J. Med. Chem. study reported that the initial hit class yielded compounds with PHD2 IC50 values as low as 4 nM and demonstrated robust erythropoietin (EPO) upregulation in vivo in multiple preclinical species [1]. Although no direct IC50 data have been published for the 8‑(3‑chlorobenzenesulfonyl) analog specifically, the scaffold’s validated pharmacophore indicates that strategic substitution at the N8 position can achieve high potency. The patent literature explicitly claims substituted 1,3,8-triazaspiro[4.5]decane-2,4-diones including benzenesulfonyl derivatives as HIF prolyl hydroxylase inhibitors [2].

HIF PHD inhibition Anemia Spirohydantoin SAR

Recommended Procurement and Application Scenarios for 8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


HIF Prolyl Hydroxylase Inhibitor Lead Generation

Procure this compound as a diversity‑oriented screening probe for HIF PHD1–3 inhibitor programs. The spirohydantoin core is a validated pan‑PHD inhibitor chemotype with demonstrated in vivo EPO upregulation [1]. The 3‑chlorobenzenesulfonyl group at N8 provides a distinct electrostatic and steric profile compared to other N8‑substituted analogs, enabling exploration of the PHD2 active‑site sulfonamide‑binding pocket.

Regioisomeric Selectivity Profiling in GPCR or Kinase Panels

The meta‑chloro substitution differentiates this compound from the ortho‑chloro (CAS 1021050-21-4) and para‑chloro regioisomers. A side‑by‑side panel screen of the three regioisomers against a GPCR or kinase panel can reveal regioisomer‑specific selectivity fingerprints, as the rotational freedom of the meta‑chloro sulfonyl group may favor distinct binding modes [2].

Solution‑Phase Parallel Library Synthesis

With two remaining derivatization vectors (N1 and N3) after N8 sulfonylation, this compound serves as a key intermediate for generating focused spirohydantoin libraries. The high aqueous solubility of the parent core (113.0 mg/mL) supports solution‑phase reactions without excessive organic co‑solvents, facilitating high‑throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.